4-Benzyloxy-2-chloropyrimidine-5-boronic acid

CAS No.: 2121513-94-6

Cat. No.: VC3401920

Molecular Formula: C11H10BClN2O3

Molecular Weight: 264.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-94-6 |

|---|---|

| Molecular Formula | C11H10BClN2O3 |

| Molecular Weight | 264.47 g/mol |

| IUPAC Name | (2-chloro-4-phenylmethoxypyrimidin-5-yl)boronic acid |

| Standard InChI | InChI=1S/C11H10BClN2O3/c13-11-14-6-9(12(16)17)10(15-11)18-7-8-4-2-1-3-5-8/h1-6,16-17H,7H2 |

| Standard InChI Key | MLSBWOMQLKWUPG-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(O)O |

| Canonical SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

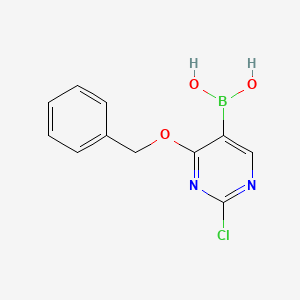

4-Benzyloxy-2-chloropyrimidine-5-boronic acid features a pyrimidine ring as its core structure, with specific functional groups that contribute to its chemical reactivity. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, with a chlorine atom at position 2, a benzyloxy group at position 4, and a boronic acid group at position 5. This arrangement of functional groups is crucial for its application in organic synthesis, particularly in cross-coupling reactions.

The compound is identified by its CAS number 2121513-94-6 and has a molecular formula of C11H10BClN2O3 with a molecular weight of 264.47 g/mol. The systematic IUPAC name for this compound is [4-(benzyloxy)-2-chloropyrimidin-5-yl]boronic acid, reflecting its structural components and substitution pattern. These identification parameters are essential for accurate database searches and regulatory documentation.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BClN2O3 |

| Molecular Weight | 264.47 g/mol |

| CAS Number | 2121513-94-6 |

| Functional Groups | Boronic acid, Chloro, Benzyloxy |

| Classification | Heterocyclic compound, Boronic acid |

| Physical State | Presumed solid (based on similar compounds) |

| Hazard Classification | Combustible solid, Eye irritant |

Stability and Reactivity Profile

Like other boronic acids, 4-Benzyloxy-2-chloropyrimidine-5-boronic acid may be sensitive to oxidation and hydrolysis, which affects its stability under certain conditions. The boronic acid functional group is particularly important for its reactivity in cross-coupling reactions, readily participating in transmetalation reactions with transition metal catalysts. The chlorine atom at position 2 of the pyrimidine ring can serve as a leaving group in nucleophilic aromatic substitution reactions, providing an additional site for further functionalization.

The presence of the benzyloxy group at position 4 influences the electronic properties of the pyrimidine ring and can be cleaved under specific conditions to reveal a hydroxyl group, offering another point for synthetic modification. The combination of these functional groups contributes to the compound's versatility in organic synthesis, allowing for selective transformations at different positions of the molecule. This complex reactivity profile makes it a valuable building block for the creation of diverse chemical structures with applications in various fields.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organoboronic acids and organohalides or triflates under relatively mild conditions, with tolerance for a wide range of functional groups.

Related Compounds and Derivatives

Pinacol Ester Form

The pinacol ester of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid (CAS No.: 1073354-22-9) is a closely related compound with enhanced stability compared to the free boronic acid. This derivative has a molecular formula of C17H20BClN2O3 and a molecular weight of 346.618 g/mol . The pinacol ester form features a cyclic boronate structure, which protects the boronic acid from degradation and improves its handling characteristics.

The following table compares the properties of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid and its pinacol ester form:

| Property | Boronic Acid | Pinacol Ester |

|---|---|---|

| Molecular Formula | C11H10BClN2O3 | C17H20BClN2O3 |

| Molecular Weight (g/mol) | 264.47 | 346.618 |

| CAS Number | 2121513-94-6 | 1073354-22-9 |

| Melting Point | Not reported | 99°C to 101°C |

| Stability | Less stable | More stable |

The pinacol ester form is commercially available from suppliers like Thermo Scientific in quantities of 250 mg and 1 g, with a reported purity of 95% . This form is often preferred for storage and handling purposes, while maintaining the synthetic utility of the compound. The conversion between the pinacol ester and the free boronic acid can be achieved through controlled hydrolysis, providing flexibility in synthetic applications depending on the specific requirements of the reaction conditions.

Structurally Related Compounds

Several structurally related compounds to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid exist, featuring variations in the substituents on the pyrimidine ring. These include:

-

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid (CAS No.: 205672-21-5), which features a dimethylamino group at position 2 instead of a chlorine atom .

-

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid (CAS No.: 1309980-72-0), which contains a piperidine ring attached to position 2 of the pyrimidine.

-

(2-Benzyloxypyrimidin-5-yl)boronic acid, a related compound with a different substitution pattern .

These structural analogs offer diverse reactivity profiles and can be selected based on the specific requirements of a synthetic route. The variation in substituents, particularly at position 2 of the pyrimidine ring, influences the electronic properties and reactivity of the compounds, providing a toolkit of reagents for different synthetic applications. The availability of these related compounds expands the synthetic possibilities, allowing for the fine-tuning of properties in target molecules by selecting the appropriate building block for the specific application.

| Specification | Details |

|---|---|

| Product Code | 15457675 |

| Available Quantities | 250 mg, 1 g |

| Purity | 95% |

| Physical Form | Not specified (presumed solid) |

| Synonyms | 4-benzyloxy-2-chloro-5-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl pyrimidine, 4-benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester |

Other suppliers like Sigma-Aldrich also provide this compound. When purchasing this compound, it's important to check the purity specifications and certificate of analysis provided by the supplier to ensure suitability for the intended application. The availability from commercial sources facilitates access to this compound for research purposes, eliminating the need for multistep synthesis in laboratories that require only small quantities for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume